molecular formula C5H5BrN2O B1283927 6-Bromo-2-methylpyridazin-3(2H)-one CAS No. 1123169-25-4

6-Bromo-2-methylpyridazin-3(2H)-one

Cat. No. B1283927
CAS RN: 1123169-25-4
M. Wt: 189.01 g/mol
InChI Key: KDZJDTWUSLHWQN-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and a methyl group on the pyridazine ring can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyridazine compounds has been explored in various studies. For instance, the synthesis of 3-bromo-6-methylpyridazine was achieved through a multi-step process starting from acetoacetate, involving cyclization, dehydrogenation, and substitution reactions . Another related compound, 2-amino-6-bromopyridine, was synthesized from 2-amino-6-methylpyridine through a sequence of reactions including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-2-methylpyridazin-3(2H)-one has been determined using X-ray crystallography. For example, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one was elucidated, revealing extensive intermolecular hydrogen bonding . This information can be useful in predicting the molecular structure and intermolecular interactions of 6-Bromo-2-methylpyridazin-3(2H)-one.

Chemical Reactions Analysis

The reactivity of brominated pyridazine compounds has been studied, showing that they can participate in various chemical reactions. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one demonstrated chemoselectivity towards amines, Schiff bases, and azines, undergoing cleavage and nucleophilic substitution reactions . These findings suggest that 6-Bromo-2-methylpyridazin-3(2H)-one may also exhibit interesting reactivity patterns with different nucleophiles.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 6-Bromo-2-methylpyridazin-3(2H)-one are not provided, the properties of structurally related compounds can offer some insights. The presence of a bromine atom typically increases the density and molecular weight of the compound, and the methyl group can influence its hydrophobicity. The physical properties such as melting point, boiling point, and solubility are likely to be affected by the specific substituents on the pyridazine ring.

Scientific Research Applications

Chemical Synthesis and Characterization

6-Bromo-2-methylpyridazin-3(2H)-one has been utilized in various chemical synthesis processes. For instance, Bing-wei et al. (2008) demonstrated the preparation of 3-Bromo-6-methylpyridazine, a closely related compound, using a method that could be adapted for the synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one. This process involves cyclization, dehydrogenation, and substitution reactions (Xin Bing-wei, 2008).

Reactivity and Transformation

The compound has shown interesting reactivity patterns in the presence of various reagents. Baddar et al. (1972) studied its reactions with Grignard reagents, revealing the formation of different derivatives depending on the conditions (F. G. Baddar et al., 1972). Abramovitch et al. (1976) investigated the thermal ring-opening and recyclization of 2-azidopyridine 1-oxides, which could be relevant to understanding the behavior of 6-Bromo-2-methylpyridazin-3(2H)-one under similar conditions (R. Abramovitch et al., 1976).

Applications in Material Science

In the field of materials science, the compound has been explored for its potential in corrosion inhibition. Bouklah et al. (2006) detailed the thermodynamic characterization of steel corrosion and the inhibitor adsorption properties of pyridazine compounds, which may include 6-Bromo-2-methylpyridazin-3(2H)-one or its derivatives (M. Bouklah et al., 2006).

properties

IUPAC Name

6-bromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJDTWUSLHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556173
Record name 6-Bromo-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylpyridazin-3(2H)-one

CAS RN

1123169-25-4
Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
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Record name 6-Bromo-2-methylpyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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